1-Methyl-2-prop-1-ynylpyrrolidine
Description
1-Methyl-2-prop-1-ynylpyrrolidine is a pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with a methyl group at the 1-position and a prop-1-ynyl group (propargyl group) at the 2-position. The prop-1-ynyl substituent introduces a carbon-carbon triple bond, imparting distinct electronic and steric properties to the molecule.
Properties
CAS No. |
125038-97-3 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
1-methyl-2-prop-1-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h8H,4,6-7H2,1-2H3 |
InChI Key |
NVLTXGMDRSJCDA-UHFFFAOYSA-N |
SMILES |
CC#CC1CCCN1C |
Canonical SMILES |
CC#CC1CCCN1C |
Synonyms |
Pyrrolidine, 1-methyl-2-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Analysis:
- Electronic Effects : The prop-1-ynyl group in this compound introduces electron-deficient sp-hybridized carbons, enhancing susceptibility to nucleophilic attacks or cycloadditions (e.g., Huisgen reactions). In contrast, the propenyl group in 1-(2-Methylpropenyl)pyrrolidine offers π-bond reactivity for electrophilic additions or polymerizations .
- Steric Considerations: The linear geometry of the triple bond minimizes steric hindrance compared to bulkier substituents like the methoxyphenyl group in the C₁₅H₂₃NO derivative, which may influence binding affinity in biological systems .
- Biological Relevance : The dinitrile compound (C₁₀H₈N₄) demonstrates how electron-withdrawing groups can stabilize intermediates for heterocycle synthesis, a feature absent in the alkyne- or alkene-substituted analogs .
Physical Properties:
- Molecular Weight : The methoxyphenyl derivative (233.35 g/mol) is significantly heavier than the alkyne- or alkene-substituted pyrrolidines (~123–125 g/mol), impacting solubility and diffusion rates in biological systems.
- Polarity : The dinitrile group increases polarity, likely reducing lipid solubility compared to the hydrocarbon-substituted analogs.
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